molecular formula C14H18N2OS B2927296 2-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol CAS No. 905778-27-0

2-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol

Cat. No.: B2927296
CAS No.: 905778-27-0
M. Wt: 262.37
InChI Key: OQLPQLFYCMVTRY-PFONDFGASA-N
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Description

The compound 2-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol is a thiazole derivative characterized by a 2,3-dihydro-1,3-thiazole core. Key structural features include:

  • Imino group: A (2Z)-configured imino linkage at position 2 of the thiazole ring, substituted with a 2,3-dimethylphenyl group.
  • Substituents: A methyl group at position 4 of the thiazole ring and a 2-hydroxyethyl group at position 3.
  • Molecular formula: $ \text{C}{14}\text{H}{19}\text{N}_2\text{OS} $, with a calculated molar mass of 263.38 g/mol.

Properties

IUPAC Name

2-[2-(2,3-dimethylphenyl)imino-4-methyl-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-10-5-4-6-13(12(10)3)15-14-16(7-8-17)11(2)9-18-14/h4-6,9,17H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLPQLFYCMVTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=C2N(C(=CS2)C)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Imine Group: The thiazole intermediate is then reacted with 2,3-dimethylaniline in the presence of an oxidizing agent to form the imine group.

    Addition of the Hydroxyl Group: Finally, the imine intermediate undergoes a nucleophilic addition reaction with an appropriate aldehyde or ketone to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

2-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol involves its interaction with specific molecular targets. The imine group can interact with nucleophilic sites in biological molecules, while the thiazole ring may participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Thiazole Substituents Phenyl Substituents Functional Groups
Target Compound (This Work) $ \text{C}{14}\text{H}{19}\text{N}_2\text{OS} $ 263.38 4-methyl, 3-(2-hydroxyethyl) 2,3-dimethylphenyl Hydroxyethyl
2-[(2Z)-2-[(3-Methylphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethanol () $ \text{C}{18}\text{H}{19}\text{N}_2\text{OS} \cdot \text{HBr} $ 403.33 (approx.) 4-phenyl, 3-(2-hydroxyethyl) 3-methylphenyl Hydroxyethyl (as HBr salt)
Ethyl (2Z)-2-[(2,3-Dimethylphenyl)imino]-3-(2-hydroxyethyl)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate () $ \text{C}{17}\text{H}{22}\text{N}2\text{O}3\text{S} $ 334.43 4-methyl, 3-(2-hydroxyethyl), 5-carboxylate 2,3-dimethylphenyl Ethyl ester, hydroxyethyl

Key Observations:

Substituent Effects on Polarity :

  • The hydroxyethyl group in the target compound and ’s analog enhances hydrophilicity compared to the ethyl ester in ’s compound, which is more lipophilic. This difference could influence solubility and membrane permeability in biological systems .
  • The HBr salt in ’s compound significantly increases polarity and aqueous solubility compared to the free base form of the target compound .

Steric and Electronic Effects: The 2,3-dimethylphenyl group in the target compound provides greater steric bulk and electron-donating effects than the 3-methylphenyl group in ’s analog. This may impact binding affinity in receptor-ligand interactions .

Functional Group Diversity :

  • The carboxylate ester in ’s compound introduces a metabolically labile group, which could serve as a prodrug moiety. In contrast, the hydroxyethyl group in the target compound is less prone to enzymatic hydrolysis .

Research Findings and Implications

  • Structural Analysis : Crystallographic data for such compounds are typically refined using software like SHELXL () or visualized via ORTEP (). These tools enable precise determination of Z-configuration and hydrogen-bonding networks, critical for understanding reactivity .
  • For example, analogs with naphthyl or benzimidazole groups () show enhanced π-π stacking in protein binding pockets .

Biological Activity

The compound 2-[(2Z)-2-[(2,3-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol is a thiazole-based derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific bioassays that highlight its efficacy.

Synthesis and Structural Characterization

The synthesis of thiazole derivatives typically involves the condensation of thiazole with various amines or aldehydes. In the case of the target compound, it is synthesized through a reaction involving 2,3-dimethylaniline and a thiazole precursor. The structural characterization is crucial for understanding its biological functions and was performed using techniques such as NMR spectroscopy and X-ray crystallography.

Anticholinesterase Activity

A significant area of research has focused on the acetylcholinesterase (AChE) inhibitory activity of thiazole derivatives. In vitro studies have shown that certain thiazole-based compounds exhibit potent AChE inhibitory activities, which are relevant for the treatment of Alzheimer's disease. For example, compounds derived from similar structural frameworks have demonstrated IC50 values ranging from 100 nM to 200 nM , indicating strong potential as therapeutic agents against neurodegenerative diseases .

Inhibition of Tyrosinase

Tyrosinase is an enzyme critical in melanin biosynthesis and is a target for skin-whitening agents. The compound's analogs have shown promising results in inhibiting tyrosinase activity. For instance, specific analogs demonstrated inhibitory effects significantly stronger than standard inhibitors, suggesting that modifications in the thiazole structure can enhance biological activity against tyrosinase .

The mechanisms through which thiazole derivatives exert their biological effects often involve interactions at the molecular level with target enzymes. For instance:

  • AChE Inhibition : Molecular docking studies reveal that active compounds bind effectively within the active site of AChE, mimicking the binding orientation of donepezil, a known AChE inhibitor. Key interactions with amino acid residues lining the active site are crucial for their inhibitory effects .
  • Tyrosinase Inhibition : Kinetic studies using Lineweaver–Burk plots indicate that these compounds compete with substrates for binding to tyrosinase, thereby inhibiting its activity effectively .

Case Studies and Research Findings

Several studies have evaluated the biological activities of thiazole derivatives:

  • Study on AChE Inhibition :
    • Nineteen new thiazole derivatives were synthesized and tested for AChE inhibition.
    • Compounds with specific aryl substituents showed varying degrees of potency.
    • The most active compounds exhibited IC50 values lower than 110 nM compared to donepezil .
  • Tyrosinase Activity Assessment :
    • Various analogs were tested against mushroom tyrosinase.
    • Some analogs showed an inhibition rate significantly higher than standard inhibitors.
    • The structure–activity relationship (SAR) indicated that certain substituents enhance inhibitory efficacy .

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